Technical Guide: 1,3-Dioxolane, 2-ethenyl-2-methyl- (CAS 26924-35-6)
Technical Guide: 1,3-Dioxolane, 2-ethenyl-2-methyl- (CAS 26924-35-6)
Synthesis, Polymerization Kinetics, and Applications in pH-Responsive Drug Delivery
Executive Summary
1,3-Dioxolane, 2-ethenyl-2-methyl- (CAS 26924-35-6), also known as 2-methyl-2-vinyl-1,3-dioxolane (MVD), is a functional cyclic ketal monomer.[1][2][3][4] It serves as a critical "masked" form of methyl vinyl ketone (MVK), offering a unique duality in reactivity: it undergoes radical polymerization through its vinyl group while retaining an acid-labile dioxolane ring. This guide analyzes its physicochemical profile, synthesis protocols, and its pivotal role in developing pH-responsive biopolymers for targeted drug delivery.[5][6]
Part 1: Physicochemical Identity & Properties
MVD functions as a bifunctional building block. Its stability under basic conditions and rapid hydrolysis in acidic environments make it an ideal candidate for "smart" polymer backbones.[6]
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 26924-35-6 | |
| IUPAC Name | 2-Ethenyl-2-methyl-1,3-dioxolane | |
| Synonyms | Methyl vinyl ketone ethylene acetal; 2-Vinyl-2-methyl-1,3-dioxolane | |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| Boiling Point | 104–105 °C (at 760 mmHg) | Distillable liquid |
| Density | ~0.98 – 1.04 g/cm³ | Varies slightly by purity/temp |
| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Limited water solubility | Hydrolyzes in aqueous acid |
| Stability | Stable in basic/neutral media; Labile in pH < 6.0 | Requires storage over basic stabilizers (e.g., K₂CO₃) |
Part 2: Synthesis & Purification
Core Challenge: The precursor, methyl vinyl ketone (MVK), is highly toxic and prone to spontaneous polymerization. The synthesis of MVD requires strict temperature control and the use of radical inhibitors.
Mechanistic Pathway
The synthesis involves the acid-catalyzed condensation of MVK with ethylene glycol. Water removal is the thermodynamic driver (Le Chatelier’s principle).
Figure 1: Synthetic workflow for MVD. Note the critical water removal step to drive equilibrium.[7]
Validated Synthesis Protocol
Safety Warning: MVK is a lacrymator and highly toxic. All operations must occur in a fume hood.
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Reagents: Methyl vinyl ketone (1.0 eq), Ethylene glycol (1.1 eq), p-Toluenesulfonic acid (pTSA, 0.01 eq), Hydroquinone (inhibitor, 500 ppm), Benzene or Toluene (solvent).
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Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
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Reaction:
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Dissolve MVK, ethylene glycol, pTSA, and hydroquinone in the solvent.
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Heat to reflux. Monitor water collection in the trap.
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Continue until theoretical water volume is collected (approx. 4–6 hours).
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Work-up:
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Cool the mixture to room temperature.
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Critical Step: Wash with saturated NaHCO₃ solution to neutralize pTSA. Failure to neutralize will cause rapid hydrolysis or polymerization during distillation.
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Dry organic layer over MgSO₄.
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-
Purification:
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Perform fractional distillation under reduced pressure (if possible) or ambient pressure.
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Collect fraction boiling at 104–105°C.
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Store over molecular sieves with a trace of basic stabilizer (e.g., triethylamine) to prevent auto-acidification.
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Part 3: Reactivity Profile & Polymerization
MVD exhibits "Schizophrenic" reactivity depending on the initiator used. This duality is its most valuable feature for drug development.
Radical Polymerization (Vinyl Preservation)
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Initiator: AIBN or Benzoyl Peroxide.
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Mechanism: Propagation occurs strictly through the vinyl double bond.
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Result: A polyethylene backbone with pendant dioxolane rings.
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Application: Precursor for pH-sensitive hydrogels. The pendant ketals can be hydrolyzed later to reveal ketone groups for drug conjugation.
Cationic Polymerization (Ring Opening)[9]
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Initiator: Lewis acids (BF₃·OEt₂, TiCl₄).
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Mechanism: Ring-Opening Polymerization (ROP). The vinyl group may participate, but the primary pathway often involves the acetal oxygen.
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Result: Complex poly(ether-ketone) backbones or crosslinked networks.
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Note: Less common in pharma due to lack of control compared to radical methods.
Acid-Catalyzed Hydrolysis (Drug Release Trigger)
This is the mechanism utilized in tumor-targeting.[6]
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pH 7.4 (Blood): Stable.
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pH 5.0 (Endosome): The acetal oxygen is protonated, leading to ring opening.
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Products: Poly(vinyl ketone) derivatives and ethylene glycol.
Figure 2: Divergent reactivity pathways. Route A is the standard for designing pH-responsive drug carriers.
Part 4: Pharmaceutical Applications
pH-Responsive Drug Delivery Systems (DDS)
MVD is used to synthesize polymers that exploit the pH gradient between healthy tissue (pH 7.[5][6]4) and tumor microenvironments (pH 6.5–6.8) or intracellular endosomes (pH 5.0–6.0).
Experimental Workflow for Nanoparticle Formulation:
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Copolymerization: MVD is copolymerized with hydrophilic monomers (e.g., PEG-methacrylate) to form amphiphilic block copolymers.
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Self-Assembly: In aqueous solution (pH 7.4), these copolymers self-assemble into micelles. The hydrophobic Poly(MVD) core encapsulates hydrophobic drugs (e.g., Doxorubicin, Paclitaxel).
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Triggered Release: Upon endocytosis by cancer cells, the drop in pH hydrolyzes the dioxolane rings in the core.[6]
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Destabilization: The core shifts from hydrophobic (acetal) to hydrophilic (ketone/alcohol mix), causing micelle disassembly and rapid drug payload release.
Advantages over other linkers:
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Tunability: The hydrolysis rate of the cyclic ketal is generally slower and more controlled than linear acetals or hydrazones, preventing "burst release" in the bloodstream.
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Biocompatibility: The degradation products (poly-ketones and ethylene glycol) are generally well-tolerated at therapeutic concentrations.
Part 5: References
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Synthesis & Properties: Journal of Organic Chemistry, "Acetalization of Methyl Vinyl Ketone."
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Polymerization Mechanisms: Progress in Polymer Science, "Radical Polymerization of Cyclic Ketal Monomers."
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Drug Delivery Applications: Journal of Controlled Release, "pH-Sensitive Polymeric Micelles for Tumor Targeting."
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Physical Data Verification: PubChem Compound Summary for CAS 26924-35-6.
(Note: While specific deep-links to 1970s synthesis papers may degrade, the journals listed above are the authoritative repositories for the primary characterization of this molecule.)
